molecular formula C20H24N2O B579715 Taberpsychine CAS No. 19452-84-7

Taberpsychine

Cat. No.: B579715
CAS No.: 19452-84-7
M. Wt: 308.425
InChI Key: HKVAGGQESSDYDU-ULEQMKIASA-N
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Description

Taberpsychine is a type of alkaloid . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This group also includes some related compounds with neutral and even weakly acidic properties .


Synthesis Analysis

The synthesis of this compound involves the stereoselective transformation of ajmaline into a new Gelsemium alkaloid, (19Z)-taberpsychine . This process is described in detail in a paper published in the Journal of the Chemical Society . Another paper discusses a structure units oriented approach towards collective synthesis of sarpagine-ajmaline-koumine type alkaloids .


Molecular Structure Analysis

The molecular structure of this compound is C20H24N2O . It is a tetracyclic oxindole alkaloid . Oxindole alkaloids are a class of alkaloids which contain an indole nucleus and are produced by a large number of plants .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Mannich-type cyclization to construct the key indole-fused azabicyclo[3.3.1]nonane common intermediate, a SmI2 mediated coupling to fuse the aza-bridged E-ring, and stereoselective olefinations to install either the 19- or 19-Z terminal alkenes present in the natural alkaloids .

Scientific Research Applications

  • Alkaloid Identification and Structure Elucidation : The identification of Taberpsychine as a new alkaloid and its structural analysis was first reported in 1971. This foundational research laid the groundwork for further studies into its properties and potential applications (Burnell & Medina, 1971).

  • Synthetic Reproduction : A significant advancement in the study of this compound is the total synthesis of its natural form. This has allowed for more extensive research and potential pharmaceutical applications by providing a consistent and controlled source of the compound (Kerkovius & Kerr, 2018).

  • Chemical Analyses and Derivative Studies : Further chemical analyses have led to the identification of this compound derivatives, providing insights into the structural diversity and potential variations of this compound for various applications (Lim et al., 2009).

  • Biomimetic Transformations : Research on biomimetic transformations of ajmaline into minor Gelsemium alkaloids, including 19Z-anhydrovobasinediol [(19Z)-taberpsychine], has provided valuable insights into the chemical pathways and potential medicinal uses of these compounds (Kitajima et al., 1991).

Future Directions

The future directions of research on Taberpsychine could involve further exploration of its synthesis, mechanism of action, and potential applications. There is a potential for the development of new synthetic methods and the discovery of new biological activities .

Mechanism of Action

Action Environment

Environmental factors, such as pH, temperature, and co-administered substances, can influence Taberpsychine’s efficacy and stability. Interactions with food, other drugs, or endogenous molecules may affect its bioactivity.

References:

Properties

IUPAC Name

15-ethylidene-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-3-12-10-22(2)18-8-15-13-6-4-5-7-17(13)21-20(15)19-9-14(12)16(18)11-23-19/h3-7,14,16,18-19,21H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVAGGQESSDYDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN(C2CC3=C(C4CC1C2CO4)NC5=CC=CC=C35)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is Taberpsychine and where is it found?

A1: this compound is an indole alkaloid primarily found in the Tabernaemontana species of plants, notably Tabernaemontana psychotrifolia. [, ] It is structurally related to other Gelsemium alkaloids like koumine and koumidine. [, ]

Q2: Can you describe the structural characteristics of this compound?

A2: While the provided abstracts do not specify spectroscopic data, they describe this compound having the molecular formula C20H24N2O. [] Its structure can be characterized by a tetracyclic core, incorporating an indole moiety. [, ]

Q3: How is this compound synthesized in the laboratory?

A3: Several synthetic routes to this compound have been explored. One approach utilizes a multi-step process starting with commercially available materials and employing key reactions like an intramolecular [3 + 2] nitrone cycloaddition and Lewis acid mediated cyclizations. [] Other methods utilize ajmaline as a starting material and mimic biosynthetic transformations. [, ] Notably, asymmetric synthesis using L-tryptophan as a chiral starting material has also been reported. [, , ]

Q4: Have the absolute configurations of this compound and related alkaloids been determined?

A4: Yes, research has established the absolute configurations of this compound, koumidine, and N-demethoxyrankinidine through stereoselective transformations starting from ajmaline. [, ]

Q5: Has the biosynthesis of this compound been investigated?

A5: While the provided abstracts don't directly explore this compound biosynthesis, they highlight the use of biomimetic synthetic strategies inspired by the natural pathways. [, ] This suggests an ongoing interest in understanding the biosynthesis of this alkaloid.

Q6: Are there any known biological activities or pharmacological applications of this compound?

A6: The provided research focuses primarily on the isolation, structural elucidation, and chemical synthesis of this compound. [1-16] Therefore, detailed information regarding its biological activities, pharmacological properties, or potential therapeutic applications is not available within these specific research articles.

Q7: What is the significance of this compound in the broader context of alkaloid research?

A7: this compound's complex structure and its relationship to other bioactive Gelsemium alkaloids make it an intriguing target for synthetic chemists. [, , , ] Furthermore, its presence in Tabernaemontana species, known for producing diverse alkaloids with potential medicinal properties, suggests this compound itself might possess interesting biological activities worthy of further investigation. [, ]

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